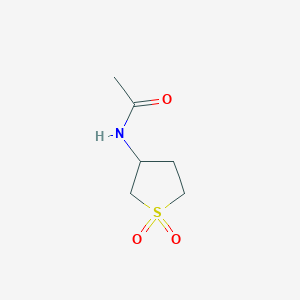

N-(1,1-dioxothiolan-3-yl)acetamide

Description

Contextualization within Organic Chemistry and Heterocyclic Compounds

N-(1,1-dioxothiolan-3-yl)acetamide, with the CAS number 17795-26-5, is classified as a heterocyclic compound. parchem.comscitoys.com Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. In this case, the thiolane ring, a five-membered saturated ring, incorporates a sulfur atom. The "dioxo" designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group. This feature significantly influences the molecule's polarity and chemical reactivity. The acetamide (B32628) group, an amide derived from acetic acid, is attached to the 3-position of the dioxothiolane ring. parchem.comscitoys.com

Significance of the Dioxothiolane and Acetamide Moieties in Chemical Biology

The two key structural components of this compound, the dioxothiolane (sulfolane) ring and the acetamide moiety, are of considerable interest in the realm of chemical biology and medicinal chemistry.

The dioxothiolane or sulfolane (B150427) moiety is a highly polar, aprotic group. mdpi.com Its high stability against acids and bases makes it a versatile scaffold in various chemical reactions. mdpi.com In medicinal chemistry, sulfolane and its derivatives, known as 3-sulfolenes, are increasingly utilized as structural elements in the design of biologically active molecules. epa.gov The diverse substitution patterns available for 3-sulfolenes make them valuable for creating multi-substituted 1,3-diene equivalents, which are important building blocks in organic synthesis. epa.gov

The acetamide moiety is a common feature in many clinically prescribed drugs due to its therapeutic potential in various disease models. nih.gov Acetamide derivatives have been extensively researched for their roles in controlling pain and inflammation, inhibiting enzymes like cyclooxygenase (COX), and as antiviral agents. nih.govarchivepp.com The amide bond in acetamides can participate in hydrogen bonding, influencing solubility and interactions with biological targets like proteins and enzymes. patsnap.com This ability to interact at a molecular level is crucial in the design of drugs that target specific enzyme active sites. archivepp.compatsnap.com Furthermore, the acetamide functional group is amenable to prodrug design, which can be used to improve a drug's pharmacokinetic properties. archivepp.com

Overview of Current Research Trajectories Involving this compound and Related Scaffolds

Current research involving scaffolds related to this compound is multifaceted, spanning various therapeutic areas.

Anticonvulsant Agents: Researchers have designed and synthesized acetamide derivatives containing other heterocyclic rings, such as thiazolidinone, and evaluated them for anticonvulsant activity. nih.gov These studies often focus on inhibiting seizure spread, as demonstrated in maximal electroshock seizure (MES) tests. nih.gov

Anticancer Research: Several studies have explored acetamide derivatives for their potential as anticancer agents. For instance, N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been synthesized and shown to have cytotoxic effects against cancer cell lines like MCF7. researchgate.net In silico molecular docking studies often accompany these syntheses to understand the interaction of these compounds with cancer-related enzymes. researchgate.net Other research has focused on indole-3-acetamides as potential tubulin polymerization inhibitors, a key mechanism for anticancer drugs. rsc.org

Enzyme Inhibition: The acetamide scaffold is a key component in the design of various enzyme inhibitors. For example, acetamide derivatives have been investigated as inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation. archivepp.com Research has also explored acetamide-sulfonamide hybrids as urease inhibitors. nih.gov

Antihyperglycemic and Antioxidant Agents: Indole-3-acetamide derivatives have been synthesized and evaluated for their potential as antihyperglycemic and antioxidant agents, showing inhibitory activity against enzymes like α-amylase. nih.gov

While direct research on this compound itself is not extensively documented in the provided results, the broader research on related sulfolane and acetamide derivatives indicates a rich field of study with significant potential for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

6298-48-2 |

|---|---|

Molecular Formula |

C6H11NO3S |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C6H11NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h6H,2-4H2,1H3,(H,7,8) |

InChI Key |

ZCJFCJXAGKPMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 1,1 Dioxothiolan 3 Yl Acetamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(1,1-dioxothiolan-3-yl)acetamide, the primary disconnection occurs at the acetamide (B32628) linkage. This bond can be retrosynthetically cleaved via a functional group interconversion (FGI), identifying N-acetylating agents and 3-amino-1,1-dioxothiolane as key precursors. youtube.com

The 3-amino-1,1-dioxothiolane can be further simplified. The amino group can be introduced from a precursor with a suitable leaving group, such as a hydroxyl or a halide, at the 3-position of the 1,1-dioxothiolane ring. The 1,1-dioxothiolane ring itself, also known as a sulfolane (B150427) ring, is a critical structural motif. wikipedia.org Its synthesis can be traced back to simpler acyclic precursors. A common and industrially significant approach involves the reaction of butadiene and sulfur dioxide. chemicalbook.comwikipedia.org

This analysis leads to the identification of the following key precursors:

Butadiene

Sulfur dioxide

An aminating agent (e.g., ammonia (B1221849) or an azide (B81097) source)

An acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)

Strategies for the Construction of the 1,1-Dioxothiolane Ring

The construction of the 1,1-dioxothiolane ring is a fundamental step in the synthesis of this compound. The most established method involves a two-step process starting from butadiene and sulfur dioxide. chemicalbook.comwikipedia.org

First, butadiene reacts with sulfur dioxide in a cheletropic reaction to form 3-sulfolene (B121364). This reaction is typically carried out at elevated temperatures. The resulting 3-sulfolene is then hydrogenated to yield the saturated sulfolane ring. This hydrogenation is commonly performed using a Raney nickel catalyst. wikipedia.org A patent describes a process for producing sulfolane compounds where a conjugated diene is reacted with sulfur dioxide to synthesize a sulfolene compound, which is subsequently hydrogenated. google.com

An alternative approach involves the oxidation of tetrahydrothiophene. This can be achieved using an oxidizing agent such as hydrogen peroxide. The reaction proceeds through a tetramethylene sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. chemicalbook.comwikipedia.org

| Starting Materials | Reagents | Product | Notes |

| Butadiene, Sulfur Dioxide | 1. Heat; 2. H₂, Raney Ni | 1,1-Dioxothiolane (Sulfolane) | A common industrial method. chemicalbook.comwikipedia.org |

| Tetrahydrothiophene | Hydrogen Peroxide | 1,1-Dioxothiolane (Sulfolane) | Proceeds via a sulfoxide intermediate. chemicalbook.comwikipedia.org |

Techniques for the Formation of the Acetamide Linkage

The formation of the acetamide linkage is typically achieved by the acylation of 3-amino-1,1-dioxothiolane. Several standard laboratory methods can be employed for this transformation.

One common method is the reaction of the amine with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For instance, N-acetylhomoveratrylamine can be prepared by treating β-(3,4-dimethoxyphenyl)ethylamine with acetic anhydride in pyridine. orgsyn.org

Alternatively, coupling reagents can be used to facilitate the reaction between 3-amino-1,1-dioxothiolane and acetic acid. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as N-hydroxybenzotriazole (HOBt).

| Amine Substrate | Acetylating Agent/Method | Base/Additive | Typical Solvent |

| 3-Amino-1,1-dioxothiolane | Acetic Anhydride | Pyridine | Toluene |

| 3-Amino-1,1-dioxothiolane | Acetyl Chloride | Triethylamine | Dichloromethane |

| 3-Amino-1,1-dioxothiolane | Acetic Acid | EDCI, HOBt | Tetrahydrofuran |

Advanced Synthetic Approaches for this compound Derivatives

The development of advanced synthetic methods allows for the creation of diverse derivatives of this compound, including those with specific stereochemistry and varied functional groups.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. An efficient stereoselective synthesis of a complex molecule containing a cyclic diazepine (B8756704) moiety has been reported, highlighting the possibilities for creating stereochemically defined structures. nih.gov The stereoselective synthesis of α-aminophosphonic acid derivatives has also been achieved through methods such as the addition of alkylphosphites to chiral imines. nih.gov

One potential strategy for the stereoselective synthesis of chiral this compound analogues involves the use of chiral starting materials. For example, a chiral amino alcohol could be used to introduce the amine functionality with a defined stereochemistry. The synthesis of chiral β-aminophosphine derivatives has been accomplished through the nucleophilic ring-opening of N-protected cyclic sulfamidates. rsc.org A nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction has been developed to access chiral 3-amine-tetrahydrothiophene derivatives. researchgate.net

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGI) are essential for the synthesis of a wide range of derivatives. youtube.com Starting from the basic this compound scaffold, various functional groups can be introduced or modified. For example, the acetyl group could be replaced with other acyl groups to explore structure-activity relationships.

The sulfolane ring itself can also be functionalized. A review on 3-sulfolenes and their derivatives discusses various methods for their preparation and their use in synthesizing multi-substituted 1,3-diene equivalents. researchgate.net These substituted sulfolenes can then be hydrogenated to the corresponding sulfolanes, providing access to a variety of substituted this compound analogues.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient way to generate libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate its derivatives. For instance, MCRs have been developed for the synthesis of N-sulfonylamidines. researchgate.net Such strategies could potentially be adapted to incorporate the 1,1-dioxothiolane moiety.

Green Chemistry Principles Applied to this compound Synthesis

In contemporary pharmaceutical and chemical manufacturing, the integration of green chemistry principles is paramount to developing sustainable and environmentally responsible processes. The synthesis of this compound, a sulfolane derivative, is an area where the application of such principles can significantly reduce environmental impact. Key focuses include the strategic selection of benign solvents, the development of catalyst-free reaction pathways to minimize waste and toxicity, and the optimization of reaction design to maximize atom economy.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, prompting a shift towards greener alternatives. For the synthesis of amides like this compound, which involves the acylation of an amine, significant progress has been made in utilizing eco-friendly solvents and eliminating the need for catalysts.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Research has demonstrated that the N-acylation of various amines, including structurally related sulfonamides, can be performed efficiently in water without a catalyst. orientjchem.org For instance, the reaction of a sulfonamide with acetic anhydride in water can proceed to completion in minutes, yielding the desired N-acylated product in high yields (e.g., 92%). orientjchem.org This approach is highly relevant for the synthesis of this compound from its precursor, 3-aminothiolane-1,1-dioxide.

Furthermore, catalyst- and solvent-free conditions represent an even more advanced application of green chemistry. Studies have shown that the direct reaction of amines with acetic anhydride at a moderately elevated temperature (e.g., 60 °C) can produce acetylated products in excellent yields without any solvent or catalyst. mdpi.com This method offers advantages such as simplified work-up procedures, reduced waste generation, and lower operational costs. orientjchem.orgmdpi.com The application of such a methodology to the acetylation of 3-aminothiolane-1,1-dioxide would involve mixing the amine with acetic anhydride and heating for a short duration to achieve a high conversion. mdpi.com Other research has also explored the use of novel bio-based solvents, such as fruit peel extracts and vinegar, for N-acetylation, further expanding the toolkit of green solvents. nih.govresearchgate.net

Table 1: Comparison of Methodologies for N-Acylation of Amines

| Methodology | Solvent | Catalyst | Typical Conditions | Yield (%) | Green Advantages |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | None | Room Temperature | ~92% | Non-toxic solvent, simple procedure, high yield, catalyst-free. orientjchem.org |

| Solvent-Free | None | None | 60 °C | >95% | No solvent waste, high atom economy, simple work-up, catalyst-free. mdpi.com |

| Conventional | Dichloromethane, Toluene, etc. | Acid or Base | Varies | Variable | - |

Atom economy is a fundamental concept of green chemistry that evaluates how efficiently a chemical process converts the mass of reactants into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste.

The synthesis of this compound from 3-aminothiolane-1,1-dioxide and acetic anhydride is an example of a reaction with potentially high atom economy. In this transformation, the acetyl group is transferred to the amine, forming the desired amide. The reaction ideally forms the product and acetic acid as the only byproduct.

Reaction: 3-aminothiolane-1,1-dioxide + Acetic Anhydride → this compound + Acetic Acid

This type of reaction is inherently more atom-economical than multi-step syntheses that may involve protecting groups or require stoichiometric activating agents, which generate significant waste. scispace.com One-pot syntheses, where reactants are converted to a product in a single reactor, further enhance sustainability by reducing solvent usage, energy consumption, and purification steps. rsc.org The development of a one-pot, catalyst-free acylation in a green solvent or under solvent-free conditions represents a highly sustainable route to this compound.

Table 2: Atom Economy Analysis for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | Theoretical Atom Economy |

|---|---|---|---|---|

| 3-aminothiolane-1,1-dioxide (C₄H₉NO₂S) | Acetic Anhydride (C₄H₆O₃) | N-(1,1-dioxothiolan-3-yl)acetamide (C₆H₁₁NO₃S) | Acetic Acid (C₂H₄O₂) | 74.7% |

Note: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also minimally impactful on the environment.

Chemical Reactivity and Transformation Studies of N 1,1 Dioxothiolan 3 Yl Acetamide

Reactivity Profile of the Acetamide (B32628) Moiety

The acetamide group, a common functional group in organic chemistry, exhibits characteristic reactivity patterns, primarily centered around the amide linkage.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of amides, including the acetamide portion of N-(1,1-dioxothiolan-3-yl)acetamide, is a well-studied process that can proceed under acidic, basic, or neutral conditions. The reaction typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Under both acidic and basic conditions, the hydrolysis of N-substituted amides generally follows second-order kinetics, being first order with respect to the amide and first order with respect to the acid or base catalyst. psu.eduniscpr.res.in In near-neutral pH, the reaction is often first order in both the amide and water. psu.eduresearchgate.net The rate of hydrolysis is sensitive to pH, with accelerated rates observed at both low and high pH values. psu.eduresearchgate.net

The mechanism of acid-catalyzed hydrolysis is believed to involve the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. nih.gov Conversely, base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and the amine. researchgate.net

Table 1: General Kinetic Observations for Amide Hydrolysis

| Condition | Order in Amide | Order in Catalyst | General Rate Trend |

| Acidic | 1 | 1 | Increases with decreasing pH psu.eduresearchgate.net |

| Basic | 1 | 1 | Increases with increasing pH psu.eduresearchgate.net |

| Neutral | 1 | 1 (in water) | Relatively slow compared to catalyzed reactions psu.eduresearchgate.net |

Nucleophilic and Electrophilic Substitutions at the Nitrogen Atom

The nitrogen atom of the acetamide group in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the resonance delocalization of this lone pair into the adjacent carbonyl group significantly reduces its nucleophilicity compared to amines. libretexts.org Consequently, direct nucleophilic substitution at the nitrogen is generally challenging.

Electrophilic substitution at the nitrogen atom is also a possibility, although the electron-withdrawing nature of the acetyl group makes the nitrogen less reactive towards electrophiles. Under specific conditions, reactions with strong electrophiles can occur. For instance, N-acylation or N-alkylation might be achievable with highly reactive reagents.

Transformations Involving the 1,1-Dioxothiolane Ring System

The 1,1-dioxothiolane ring, also known as a sulfolane (B150427) ring, is a five-membered heterocyclic system containing a sulfone group. This ring system has its own distinct reactivity.

Oxidation and Reduction Pathways of the Sulfone Moiety

The sulfone group in the 1,1-dioxothiolane ring is at a high oxidation state of sulfur and is generally resistant to further oxidation under standard conditions. Reduction of the sulfone moiety is possible but typically requires strong reducing agents. For example, reagents like lithium aluminum hydride can reduce sulfones to sulfides, although this process can sometimes be accompanied by ring cleavage.

Ring-Opening and Ring-Closing Reactions

The 1,1-dioxothiolane ring can undergo ring-opening reactions under certain conditions. youtube.com For instance, treatment with strong bases can potentially lead to elimination reactions, resulting in the cleavage of the ring. The stability of the ring is influenced by the substituents and the reaction conditions.

Ring-closing reactions to form the 1,1-dioxothiolane system are also a key aspect of its chemistry, often starting from acyclic precursors. libretexts.org Baldwin's rules can be applied to predict the feasibility of intramolecular ring closures leading to the formation of such heterocyclic systems. libretexts.org Recent research has also explored sequential ring-opening and ring-closing reactions to modify heterocyclic structures. nih.gov

Chemoselective Functionalization and Site-Specific Modifications

The presence of multiple functional groups in this compound allows for the possibility of chemoselective modifications. nih.gov This involves targeting a specific functional group for reaction while leaving others intact.

For example, the amide nitrogen can be selectively deprotonated with a suitable base, and the resulting anion can participate in reactions with electrophiles. Alternatively, the reactivity of the sulfone group or the methylene (B1212753) groups on the thiolane ring can be exploited for specific transformations. Site-specific modifications are crucial in synthetic chemistry for building complex molecules with desired properties. nih.govresearchgate.net The development of methods for the selective functionalization of different positions on a molecule is an active area of research. rsc.org

Investigation of Reaction Mechanisms and Intermediates of this compound Remains an Area for Future Research

Detailed investigations into the specific reaction mechanisms and the identification of transient intermediates involved in the chemical transformations of this compound have not been extensively reported in publicly available scientific literature. While the synthesis and general reactivity of related sulfolane and acetamide derivatives are documented, a comprehensive mechanistic understanding of this particular compound is yet to be established.

The study of reaction mechanisms is crucial for optimizing reaction conditions, predicting product formation, and understanding the intrinsic reactivity of a molecule. For a compound like this compound, which contains both a sulfone group within a five-membered ring and an acetamido side chain, several reaction pathways could be postulated, but require empirical validation.

Potential areas of mechanistic inquiry would include the role of the sulfone group as an electron-withdrawing entity, which can influence the acidity of adjacent protons and the susceptibility of the ring to nucleophilic attack. The amide functionality itself presents opportunities for hydrolysis, reduction, or other transformations, with the potential for neighboring group participation from the sulfolane ring.

The identification of reaction intermediates, such as charged species, radical species, or transient ring-opened structures, would provide critical insights into the transformation pathways. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions, computational modeling, and isotopic labeling studies would be invaluable in elucidating these mechanisms.

Currently, the absence of specific research data, including kinetic studies and the characterization of intermediates, precludes a detailed discussion on the reaction mechanisms of this compound. The field would greatly benefit from future research dedicated to these aspects to fully characterize the chemical behavior of this compound.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of N-(1,1-dioxothiolan-3-yl)acetamide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and spatial arrangement of atoms, Infrared (IR) spectroscopy identifies the characteristic functional groups, and Mass Spectrometry (MS) provides information on the molecular mass and fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural confirmation of this compound.

While specific experimental NMR data for this compound is not widely available in the public domain, a theoretical analysis based on the known structure allows for the prediction of expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the acetamide (B32628) group and the thiolane-1,1-dioxide ring. The methyl protons of the acetyl group would likely appear as a singlet. The protons on the thiolane ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with neighboring protons. The proton attached to the nitrogen (N-H) would appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key expected resonances would include those for the carbonyl carbon of the acetamide group, the methyl carbon of the acetyl group, and the distinct carbons of the thiolane-1,1-dioxide ring.

A comprehensive 2D NMR analysis, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.0 (s) | ~23 |

| CH (on thiolane ring, adjacent to N) | Multiplet | ~50-60 |

| CH₂ (on thiolane ring) | Multiplets | ~25-35 and ~50-55 (for the carbon adjacent to SO₂) |

| NH (amide) | Broad singlet | - |

| C=O (amide) | - | ~170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

Key vibrational modes would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and the strong, characteristic stretches for the S=O bonds of the sulfone group.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Amide) | Stretching | 1680 - 1630 | Strong |

| N-H (Amide) | Bending | 1570 - 1515 | Medium |

| S=O (Sulfone) | Asymmetric Stretching | 1350 - 1300 | Strong |

| S=O (Sulfone) | Symmetric Stretching | 1160 - 1120 | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions. For this compound, with a molecular formula of C₆H₁₁NO₃S, the expected exact mass is approximately 177.0460 g/mol . chemnet.com

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways could include the loss of the acetyl group, cleavage of the thiolane ring, and loss of sulfur dioxide.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 178.0538 | Protonated molecular ion |

| [M+Na]⁺ | 200.0357 | Sodium adduct of the molecular ion |

| [M-CH₂CO]⁺ | 135.0294 | Loss of ketene (B1206846) from the molecular ion |

| [M-SO₂]⁺ | 113.0687 | Loss of sulfur dioxide from the molecular ion |

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for separating this compound from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would likely be suitable for its analysis.

A typical HPLC system would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water with a possible acidic modifier like formic acid for better peak shape, and a UV detector. The retention time of the compound would be a key parameter for its identification, while the peak area would be used for its quantification against a reference standard. While specific HPLC methods for this compound are not readily found in published literature, methods for similar acetamide compounds often utilize such conditions. magritek.comnist.gov

Table 4: General HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation.

However, derivatization of the amide group could be performed to increase its volatility and thermal stability, making it amenable to GC-MS analysis. For instance, silylation of the N-H group could be a potential derivatization strategy. The resulting GC-MS analysis would provide a retention time for the derivative and a mass spectrum that could be used for identification and purity assessment. As no specific GC-MS methods for this compound are documented, this remains a theoretical approach.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides a wealth of information regarding the molecular structure, conformation, and intermolecular interactions that govern the solid-state architecture of a compound. The resulting data is not merely a characterization but a definitive blueprint of the molecule as it exists in its crystalline form.

A comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound. Consequently, the detailed crystallographic parameters, which are fundamental to a complete solid-state characterization, remain undetermined for this molecule.

The typical crystallographic data obtained from a single-crystal X-ray diffraction experiment are presented in the table below. However, due to the lack of available research for this compound, these parameters are not available.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C6H11NO3S |

| Formula Weight | Not Available |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (Formula units/unit cell) | Not Available |

| Calculated Density (g/cm³) | Not Available |

| Absorption Coefficient (mm⁻¹) | Not Available |

| F(000) (electrons/unit cell) | Not Available |

| Crystal Size (mm³) | Not Available |

| Temperature (K) | Not Available |

| Radiation Wavelength (Å) | Not Available |

| R-factor (%) | Not Available |

| Goodness-of-fit (S) | Not Available |

The absence of this fundamental crystallographic information signifies a gap in the scientific understanding of this compound's solid-state properties. Future research in this area would be highly beneficial for a more complete characterization of this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. scielo.org.mx These ab initio methods solve approximations of the Schrödinger equation to provide insights into molecular properties without prior experimental data. lsu.edu

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting sites susceptible to electrophilic or nucleophilic attack. For N-(1,1-dioxothiolan-3-yl)acetamide, the oxygen atoms of the sulfone and carbonyl groups are expected to be regions of high negative potential (nucleophilic sites), while the hydrogen on the amide nitrogen would be a site of positive potential (electrophilic site).

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability. |

| Dipole Moment | ~5.0 Debye | Confirms the highly polar nature of the molecule, primarily due to the sulfone group. nih.gov |

| Atomic Charge on Amide N | -0.65 e | Indicates a nucleophilic character. |

| Atomic Charge on Carbonyl O | -0.58 e | Indicates a strong hydrogen bond acceptor site. |

| Atomic Charge on Sulfone S | +1.10 e | Indicates a significant electrophilic character at the sulfur atom. |

Note: The values in this table are representative examples based on typical results for similar molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a window into the time-dependent behavior of molecules, revealing their conformational flexibility and non-covalent interactions with their environment. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights that are complementary to the static picture provided by quantum calculations.

For this compound, MD simulations can explore its conformational landscape. The five-membered sulfolane (B150427) ring is not planar and typically adopts either a "half-chair" or an "envelope" conformation. researchgate.net The acetamide (B32628) side chain also has rotational freedom around its single bonds. MD simulations can determine the relative energies of these different conformers and the energy barriers for interconversion, identifying the most stable three-dimensional structures in various media, such as in a vacuum, in water, or in a non-polar solvent. nih.govmdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. dovepress.com In an aqueous environment, simulations can quantify the hydrogen bonds formed between the amide group's N-H and C=O moieties and surrounding water molecules. nih.gov The highly polar sulfone group would also strongly interact with polar solvents. These interactions are critical for understanding the molecule's solubility and how it might be recognized by a biological target.

Table 2: Potential Conformations and Intermolecular Interactions Identified via MD Simulation

| Parameter | Description | Predicted Finding |

| Conformational Analysis | Most stable conformation of the sulfolane ring. | The half-chair conformation is predicted to be slightly more stable than the envelope form. researchgate.net |

| Orientation of the acetamide group. | The trans-amide conformation is significantly more stable, with various rotamers possible around the C-N bond. | |

| Intermolecular Interactions | Hydrogen Bond (N-H···O) | Strong hydrogen bond formation between the amide proton and acceptor atoms (e.g., water, protein residues). |

| Hydrogen Bond (C=O···H) | The carbonyl oxygen acts as a primary hydrogen bond acceptor site. | |

| Solvent Shell Structure | A well-defined hydration shell forms around the polar sulfone and acetamide groups in aqueous solution. nih.gov |

Note: The findings in this table are hypothetical, based on established principles of molecular dynamics simulations applied to the structure.

Ligand-Protein Docking Studies for Elucidating Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein of known three-dimensional structure. nih.gov This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

As there is no specifically known biological target for this compound, docking studies can be used in a exploratory manner against various classes of enzymes. The acetamide and sulfone/sulfonamide moieties are present in many known enzyme inhibitors. nih.govmdpi.com For instance, docking could be performed against targets like protein kinases, proteases, or carbonic anhydrases to hypothesize potential biological activities.

The docking process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding free energy. A lower binding energy score typically indicates a more favorable interaction. nih.gov Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. researchgate.net The amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the sulfolane ring could engage in van der Waals or hydrophobic interactions.

Table 3: Hypothetical Docking Results of this compound with a Kinase Active Site

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -7.2 | Suggests a stable binding interaction. |

| Key Interacting Residues | ||

| Hydrogen Bond | GLU-81 | The amide N-H group donates a hydrogen bond to the backbone carbonyl of a glutamic acid residue. |

| Hydrogen Bond | LEU-83 | The carbonyl oxygen of the acetamide group accepts a hydrogen bond from a backbone N-H of a leucine (B10760876) residue. |

| Hydrophobic Interaction | VAL-23, ILE-145 | The methylene (B1212753) groups of the sulfolane ring interact with hydrophobic pockets in the binding site. |

| Electrostatic Interaction | LYS-33 | The polar sulfone group interacts favorably with a positively charged lysine (B10760008) residue. |

Note: This table is illustrative, showing a plausible binding mode in a generic kinase active site. The specific residues and energies would depend on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structures of a series of compounds with their measured biological activities. fiveable.meucla.edu By establishing a mathematical relationship, a QSAR model can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net

To develop a QSAR model for this compound, a library of its analogues would first need to be designed, synthesized, and tested for a specific biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov Structural modifications could include adding various substituents to the sulfolane ring or altering the acetamide side chain.

For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic effects (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity. semanticscholar.org A robust QSAR model, once validated, can reveal which properties are most important for activity, providing a roadmap for optimization.

Table 4: Example of a QSAR Data Set for a Hypothetical Series of Analogues

| Compound | Substituent (R) | CLogP | Polar Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | -0.5 | 78.5 | 5.2 | 5.3 |

| 2 | 4-Cl | 0.2 | 78.5 | 5.8 | 5.7 |

| 3 | 4-OCH₃ | -0.6 | 87.7 | 5.4 | 5.4 |

| 4 | 4-NO₂ | -0.8 | 124.3 | 6.1 | 6.0 |

Note: This table is a simplified, hypothetical example to illustrate the components of a QSAR study. pIC₅₀ = -log(IC₅₀).

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational method used to search large databases or libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govtechniques-ingenieur.fr This approach dramatically accelerates the early stages of drug discovery by prioritizing a smaller number of compounds for expensive and time-consuming experimental testing. drugdesign.org

Starting with the this compound scaffold, a virtual library of novel analogues can be designed. This involves defining points of chemical variation on the core structure and enumerating a large set of virtual compounds by attaching various chemical fragments (R-groups) at these points. nih.gov These fragments can be selected to explore a wide range of chemical properties, such as size, polarity, and hydrogen bonding capacity.

This virtual library can then be screened using the computational tools described previously. For example, if a protein target has been identified, the entire library can be docked into its active site, and compounds can be ranked based on their predicted binding scores (structure-based virtual screening). nih.gov Alternatively, if a QSAR model has been developed, it can be used to predict the biological activity of each compound in the library (ligand-based virtual screening). The top-ranked compounds from the virtual screen become high-priority candidates for chemical synthesis and subsequent biological evaluation. nih.gov

Table 5: Illustrative Design of a Virtual Library Based on the this compound Scaffold

| Scaffold | R¹ Position | R² Position | Example R¹ Groups | Example R² Groups |

| On Acetamide Methyl | On Thiolane Ring (Position 4) | -H, -CH₃, -Phenyl, -Cyclohexyl | -H, -F, -OH, -CH₃ | |

| -CH₂OH, -CF₃ | -NH₂, -Cl |

Note: This table provides a conceptual framework for designing a virtual library by defining points for chemical modification on the parent structure.

Mechanistic Investigations of Biological Interactions and Activities Non Clinical Focus

Exploration of Molecular Mechanisms of Action for N-(1,1-dioxothiolan-3-yl)acetamide

Detailed molecular mechanisms of action specific to this compound are not extensively detailed in current scientific literature. However, the broader class of molecules containing acetamide (B32628) and sulfonamide functionalities are known to engage in a variety of biological interactions. For instance, acetamide-based compounds have been investigated as inhibitors of enzymes like heme oxygenase-1 (HO-1), where they can be fine-tuned to increase potency and selectivity through specific substitutions. nih.gov Similarly, sulfonamide-containing compounds are a well-established class of therapeutic agents known to interact with enzymes such as carbonic anhydrases and, as discussed in subsequent sections, urease. acs.orgnih.gov The biological activity of such molecules is often dictated by their ability to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the active or allosteric sites of target proteins. acs.orgresearchgate.net

Receptor Modulation and Binding Affinity Investigations

For example, a series of novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives have been synthesized and shown to bind with high affinity to the 18kDa translocator protein (TSPO), which is overexpressed in activated microglia during neuroinflammation. mdpi.com Some of these compounds displayed Kᵢ values in the picomolar to low nanomolar range, indicating very high affinity. mdpi.com In another study, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was identified as a selective sigma-1 (σ₁) receptor ligand with a Kᵢ value of 42 nM. sonar.ch The σ₁ receptor is involved in various cellular functions and is a target for treating neuropathic pain and other neurological disorders. sonar.chmdpi.com These examples demonstrate that the acetamide scaffold is a viable pharmacophore for designing high-affinity ligands for diverse receptor targets, although specific binding data for this compound remains to be determined.

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) | TSPO | 60 pM |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 (σ₁) | 42 nM |

| N-benzyl-N´-benzylpiperazine derivatives | Sigma-1 (σ₁) | 0.39 - 7.6 nM |

| N-(3-phenylpropyl)-N´-benzylpiperazine derivatives | Sigma-1 (σ₁) | 0.37 - 2.8 nM |

G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation

The this compound structure serves as a crucial head group in a series of novel ether-based compounds identified as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. nih.govnih.gov Specifically, this sulfone-based head group was paired with an ether-based scaffold in the development of selective GIRK1/2 activators. nih.govnih.gov GIRK channels, a family of inward-rectifying potassium channels, are critical effectors in GPCR signaling pathways that modulate cellular excitability. nih.gov The GIRK1/2 channel subtype is the most prevalent in the brain. nih.gov

Research has led to the identification of a lead compound from this series, designated 11a, which incorporates the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group. nih.gov This compound demonstrated nanomolar potency as a GIRK1/2 activator and showed improved metabolic stability compared to earlier urea-based compounds. nih.govnih.gov The optimization of this chemical series focused on enhancing potency and human liver microsome stability. nih.gov

| Compound Series | Target | Key Structural Feature | Observed Activity |

|---|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | GIRK1/2 Potassium Channel | Sulfone-based head group | Potent and selective activation nih.gov |

Studies on Other Biological Receptors and Ion Channels

To ascertain the selectivity of the novel GIRK channel activators featuring the this compound moiety, lead compounds were profiled against a diverse panel of other biological targets. One key compound, 11a, was evaluated against a panel of 45 different receptors and transporters that are significant in the central nervous system (CNS). nih.gov The results of this extensive profiling confirmed that the compound is a selective GIRK1/2 activator, showing no significant activity against the other CNS targets. nih.gov This high degree of selectivity is a critical finding in the characterization of its biological activity.

Macromolecular Interaction Profiling (e.g., proteins, nucleic acids)

The primary documented macromolecular interaction of this compound, as part of a larger chemical scaffold, is with the G protein-gated inwardly rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype. nih.govnih.gov This interaction is characterized by the activation of the ion channel, demonstrating a direct functional relationship with this protein complex. nih.gov

Detailed profiling against a wider array of macromolecules is not extensively documented in the provided research. While the selectivity screening against 45 CNS-related proteins provides a negative interaction profile for those specific targets, a comprehensive screen against a broader range of proteins or nucleic acids is not available. nih.gov No studies describing interactions between this compound and nucleic acids were identified in the search results.

Structure-Activity Relationship (SAR) Studies for Biological Activity Enhancement

Structure-Activity Relationship (SAR) studies are a important component in the field of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies systematically modify a lead compound's molecular structure to identify key pharmacophoric features and optimize its efficacy, selectivity, and pharmacokinetic properties. While specific and detailed SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand how structural modifications of this molecule could potentially enhance its biological activities.

The core structure of this compound features a thiolane-1,1-dioxide ring, an acetamide group, and a nitrogen atom, all of which present opportunities for chemical modification. Investigations into related acetamide derivatives have shown that even minor structural changes can significantly impact their biological profiles.

Key Areas for SAR Exploration:

Modification of the Acetamide Group: The acetyl group (-COCH3) is a primary site for modification. Replacing the methyl group with larger alkyl chains, cyclic structures (e.g., cyclopropyl, phenyl), or electron-withdrawing/donating groups could influence the compound's hydrogen bonding capacity, lipophilicity, and steric interactions with a biological target.

Substitution on the Thiolane Ring: The thiolane-1,1-dioxide ring itself can be a target for substitution. Introducing substituents at available positions on the carbon backbone of the ring could alter the molecule's conformation and polarity, potentially leading to improved binding affinity and selectivity.

Alteration of the Sulfonyl Group: The 1,1-dioxide moiety is a significant feature, acting as a hydrogen bond acceptor. While chemically challenging, modifications to this group could be explored, although it is often crucial for the observed activity in related compounds.

N-Substitution of the Acetamide: The nitrogen of the acetamide group could be a point for further substitution, although this would fundamentally change the nature of the amide bond.

The following interactive data table provides a hypothetical representation of an SAR study for this compound derivatives. The data presented is illustrative and intended to demonstrate the principles of SAR, showing how systematic structural modifications could potentially influence a hypothetical biological activity (e.g., inhibitory concentration IC50).

Interactive Data Table: Hypothetical SAR of this compound Derivatives

| Compound | R1 (Modification of Acetamide) | R2 (Substitution on Thiolane Ring) | Hypothetical Biological Activity (IC50, µM) |

| Parent Compound | -CH3 | H | 10.5 |

| Derivative 1 | -CH2CH3 | H | 8.2 |

| Derivative 2 | -Cyclopropyl | H | 5.1 |

| Derivative 3 | -Phenyl | H | 15.8 |

| Derivative 4 | -CH3 | 4-Fluoro | 7.9 |

| Derivative 5 | -CH3 | 4-Hydroxy | 12.3 |

| Derivative 6 | -Cyclopropyl | 4-Fluoro | 3.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer that:

Small, cyclic substitutions on the acetamide group (as in Derivative 2 and 6) may be favorable for activity.

Bulky aromatic groups (as in Derivative 3) might be detrimental to activity, possibly due to steric hindrance.

Substitution on the thiolane ring with an electron-withdrawing group like fluorine (as in Derivative 4 and 6) could enhance potency.

Such systematic studies are essential for the rational design of new analogues with improved therapeutic potential. Further empirical research would be necessary to validate these hypothetical relationships and to fully elucidate the SAR for this class of compounds.

Applications in Chemical Biology and Drug Discovery Research

Utilization as Chemical Probes for Biological Pathway Elucidation

While direct studies utilizing N-(1,1-dioxothiolan-3-yl)acetamide as a standalone chemical probe for elucidating biological pathways are not extensively documented, its structural backbone is integral to more complex molecules designed for this purpose. The development of derivatives that act as potent and selective modulators of specific biological targets allows researchers to probe the function of these targets in cellular and organismal systems. For instance, derivatives of this compound have been synthesized to target G protein-gated inwardly-rectifying potassium (GIRK) channels. By selectively activating these channels, these molecular probes can help to unravel the physiological roles of GIRK channels in various tissues and their involvement in disease states.

Lead Compound Identification and Optimization in Pre-clinical Drug Discovery Programs

The this compound scaffold has proven to be a valuable starting point for lead compound identification and optimization in pre-clinical drug discovery. A notable example is the discovery of a series of its derivatives as activators of GIRK1/2 potassium channels. In these efforts, the core structure served as a key building block that was systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Through lead optimization efforts, researchers identified a new ether-based scaffold paired with the novel sulfone-based head group of the this compound family. This led to the identification of potent and selective GIRK1/2 activators. Further evaluation of these compounds in tier 1 Drug Metabolism and Pharmacokinetics (DMPK) assays revealed that some derivatives not only displayed nanomolar potency but also possessed improved metabolic stability compared to earlier urea-based compounds. This demonstrates the utility of the this compound core in generating drug candidates with favorable pre-clinical profiles.

Pharmacophore Design and Scaffold Exploration

The structural features of this compound make it an attractive scaffold for pharmacophore design and exploration. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The sulfone group of the thiolane ring is a key hydrogen bond acceptor, while the acetamide (B32628) group provides both hydrogen bond donor and acceptor capabilities.

In the development of GIRK1/2 activators, the this compound core was a crucial component of the pharmacophore model. The discovery of a new ether-based scaffold that could be effectively combined with this sulfone-containing head group highlights the versatility of this chemical framework in scaffold hopping and exploration of new chemical space. This approach allows for the generation of diverse libraries of compounds with the potential to interact with a wide range of biological targets.

High-Throughput Screening Campaigns for Bioactive Compound Discovery

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. While there is no direct evidence of the parent compound, this compound, being identified in a large-scale HTS campaign, its derivatives have been the subject of focused screening efforts. For example, libraries of derivatives based on the this compound scaffold have been synthesized and screened for activity against specific targets like the GIRK1/2 channels.

The general principles of HTS involve the use of robust and miniaturized assays to rapidly evaluate the activity of thousands of compounds. Such campaigns are instrumental in identifying initial "hits" that can then be further optimized into lead compounds. The amenability of the this compound scaffold to chemical modification makes it a suitable candidate for the generation of diverse compound libraries for HTS campaigns.

Development as Research Tools for In Vitro Studies

The derivatives of this compound have been developed as valuable research tools for in vitro studies. The potent and selective GIRK1/2 activators derived from this scaffold serve as excellent tools for studying the electrophysiological properties of these ion channels in isolated cells and tissues. These compounds can be used to investigate the downstream signaling pathways activated by GIRK channels and to explore their role in cellular excitability.

The availability of metabolically stable derivatives is particularly important for in vitro studies, as it ensures that the observed biological effects are due to the compound of interest and not its metabolites. The improved metabolic stability of the ether-based derivatives of this compound makes them superior research tools compared to earlier generations of activators.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. For N-(1,1-dioxothiolan-3-yl)acetamide, future research will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign. Traditional methods for creating the core sulfolane (B150427) structure often involve multi-step processes with harsh reagents. chemicalbook.comwikipedia.org

Future synthetic strategies are expected to incorporate principles of green chemistry, such as atom economy and the use of renewable feedstocks. One promising area is the application of flow chemistry . This technology utilizes continuous-flow reactors that offer superior control over reaction parameters like temperature and pressure, leading to enhanced yields and cleaner reaction profiles. springerprofessional.demdpi.com The synthesis of heterocyclic compounds, such as the thiolane ring in this compound, has been shown to benefit significantly from flow chemistry approaches, which can reduce reaction times from hours to mere minutes. mdpi.comuc.pt

Another avenue of exploration is biocatalysis , which employs enzymes to carry out specific chemical transformations. nih.gov Enzymes operate under mild conditions and exhibit high selectivity, which can simplify purification processes and reduce waste. nih.govfrontiersin.org Researchers may investigate the use of engineered enzymes for the stereoselective synthesis of this compound and its derivatives, potentially leading to the discovery of novel bioactive molecules. utdallas.edunih.gov

| Synthetic Approach | Potential Advantages | Challenges |

| Flow Chemistry | Increased efficiency, enhanced safety, scalability. mdpi.com | Initial setup costs, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. nih.gov | Enzyme stability, substrate scope limitations. |

| Catalytic Hydrogenation | Improved yield and catalyst lifetime with newer catalysts like Ni-B/MgO. chemicalbook.comwikipedia.org | Use of flammable hydrogen gas, catalyst cost. |

Application of Advanced Spectroscopic and Imaging Modalities for In Situ Mechanistic Analysis

Understanding the precise mechanisms by which this compound is formed and interacts with biological systems is crucial for its development. Future research will increasingly rely on advanced spectroscopic and imaging techniques to perform in situ analysis, providing real-time insights into these processes.

Techniques such as Process Analytical Technology (PAT) , which integrates various analytical tools directly into the manufacturing process, can be used to monitor reaction kinetics and intermediate formation during the synthesis of this compound. This allows for a deeper understanding of the reaction mechanism and facilitates process optimization.

In the realm of biological interactions, advanced imaging modalities like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could be employed to visualize the engagement of this compound with its protein targets within living cells. These techniques provide spatial and temporal information about molecular interactions, helping to unravel the intricate details of its biological activity.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. In the context of this compound, these computational tools can be leveraged in several ways.

ML algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel derivatives of this compound. This in silico screening can significantly expedite the identification of promising new compounds for further investigation, reducing the time and cost associated with traditional trial-and-error approaches.

Furthermore, AI can be used to optimize synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. This can lead to the discovery of more efficient and sustainable methods for producing this compound and related compounds.

Deeper Elucidation of Complex Biological Mechanisms and Off-Target Interactions

A thorough understanding of the biological effects of this compound requires a comprehensive investigation of its on-target and off-target interactions. Future research will focus on employing advanced systems biology approaches to map the cellular pathways modulated by this compound.

Chemoproteomics , a powerful technique that uses chemical probes to identify the protein targets of small molecules, will be instrumental in this endeavor. By identifying the full spectrum of proteins that interact with this compound, researchers can gain a more complete picture of its mechanism of action and potential off-target effects.

Transcriptomics and metabolomics studies can also provide valuable insights by revealing the changes in gene expression and metabolite levels that occur in cells upon treatment with the compound. This multi-omics approach will be crucial for building a comprehensive model of its biological activity.

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

While the current research on this compound may be focused on specific biological targets, the unique properties of its sulfolane scaffold suggest that it may have broader therapeutic potential. The 3-sulfolene (B121364) motif and its reduced sulfolane congener are increasingly being recognized as important structural elements in the design of molecules for biological applications. epa.gov

Future research will likely involve screening this compound and its derivatives against a wide range of biological targets implicated in various diseases. This could lead to the discovery of novel therapeutic applications for this class of compounds. High-throughput screening (HTS) campaigns, coupled with computational modeling, will be essential for efficiently exploring this expanded target space.

Development of Advanced Delivery Systems for Research Applications (excluding clinical aspects)

To facilitate the study of this compound in a research setting, the development of advanced delivery systems is essential. These systems can improve the solubility, stability, and cellular uptake of the compound, enabling more precise and reproducible experimental results.

One area of focus will be the use of nanoparticle-based delivery systems . Encapsulating this compound within nanoparticles can protect it from degradation and facilitate its transport across cellular membranes. Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be tailored to achieve specific delivery goals.

Another promising approach is the development of prodrugs of this compound. Prodrugs are inactive precursors that are converted into the active compound within the target cells. This strategy can improve the compound's pharmacokinetic properties and reduce potential off-target effects.

| Delivery System | Purpose in Research | Potential Materials |

| Nanoparticles | Enhance solubility, improve cellular uptake, protect from degradation. | Liposomes, Polymeric Micelles, Dendrimers. |

| Prodrugs | Improve stability, control release at the target site. | Ester or amide linkages designed for enzymatic cleavage. |

As research into this compound continues to evolve, these emerging avenues of investigation will be critical in unlocking its full potential and paving the way for its future applications in science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.